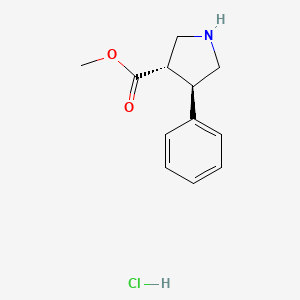

Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride

Description

Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrolidine ring. Its stereochemistry (3R,4S) and functional groups make it a valuable intermediate in medicinal chemistry, particularly for designing ligands targeting neurotransmitter receptors or enzymes. The hydrochloride salt enhances its stability and solubility for synthetic applications.

Properties

IUPAC Name |

methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUJDEHQFGPGOH-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874367-19-8 | |

| Record name | rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride involves multi-step organic reactions. A common approach starts with the preparation of the pyrrolidine ring, often derived from L-proline or similar amino acids. This is followed by stereoselective alkylation or arylation to introduce the phenyl group at the correct position. The final step typically involves esterification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound requires efficient synthesis routes that minimize waste and cost. Methods may include the use of catalytic reactions and flow chemistry to enhance yield and scalability. Purification processes such as crystallization and chromatography are employed to ensure the compound's purity.

Chemical Reactions Analysis

Oxidation Reactions

The ester group and pyrrolidine ring undergo oxidation under controlled conditions:

-

Ester Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media converts the ester to a carboxylic acid. For example:

This reaction is stereospecific, with the (3R,4S) configuration influencing the spatial arrangement of intermediates.

-

Ring Oxidation : Chromium-based oxidants (e.g., CrO₃) selectively oxidize the pyrrolidine ring to form lactams or ketones, depending on reaction conditions.

Reduction Reactions

The ester functionality is highly amenable to reduction:

-

Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a primary alcohol:

Sodium borohydride (NaBH₄) is less effective due to the steric hindrance imposed by the phenyl group.

-

Amine Reduction : The protonated amine in the hydrochloride salt remains inert under standard reduction conditions, preserving the pyrrolidine ring’s integrity .

Substitution Reactions

The ester group participates in nucleophilic substitution:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in the presence of a base yields amide derivatives:

Stereochemical retention at the 3R and 4S positions is observed due to minimal steric interference .

-

Transesterification : Methanol or ethanol under acidic or basic conditions replaces the methyl ester with alternative alkyl groups.

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes pH-dependent transformations:

-

Hydrolysis : In aqueous NaOH, the ester hydrolyzes to the carboxylic acid, while acidic conditions (HCl) yield the free amine and acetic acid .

-

Ring Opening : Strong bases (e.g., LDA) at low temperatures cleave the pyrrolidine ring, forming linear amines.

Stereochemical Influence on Reactivity

The (3R,4S) configuration exerts pronounced effects:

| Reaction Type | Stereochemical Impact | Example |

|---|---|---|

| Oxidation | Axial phenyl group shields one face, directing oxidants to the less hindered side. | Higher yield of cis-lactam vs. trans. |

| Substitution | Bulky phenyl group at C4 slows nucleophilic attack at C3, favoring specific diastereomers. | Amide formation retains 3R configuration. |

Comparative Reaction Data

Research Insights

-

Solubility Effects : The hydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents without compromising stereochemical integrity .

-

Catalytic Asymmetry : Hydrogenation of related imines using chiral ligands (e.g., JosiPhos) preserves the (3R,4S) configuration, highlighting its utility in enantioselective synthesis .

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride:

Scientific Research Applications

This compound is a pyrrolidine derivative with a phenyl group attached to the pyrrolidine ring. It's used in chemical and pharmaceutical research because of its unique structural properties.

Medicinal Chemistry: It serves as a lead compound for developing drugs that target neurological disorders.

Biological Research: The compound acts as a model for studying how pyrrolidine derivatives interact within biological systems.

Industrial Chemistry: It is utilized in synthesizing specialty chemicals due to its unique structural properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can be replaced by other nucleophiles under suitable conditions.

The compound's biological activity is attributed to its interactions with molecular targets like receptors and enzymes, which can modulate enzymatic activities or receptor functions, leading to various biological effects. Studies have indicated potential anticonvulsant effects in animal models, possibly through modulating GABAergic transmission. Related compounds have also shown the ability to inhibit bacterial secretion systems, suggesting applications in antimicrobial therapy.

Research Findings

- Anticonvulsant Activity: Studies have shown that this compound demonstrates anticonvulsant effects in animal models and that the compound's ability to modulate GABAergic transmission was highlighted as a key mechanism.

- Inhibition of Type III Secretion System: Research has indicated that related compounds could inhibit bacterial secretion systems, suggesting potential applications in antimicrobial therapy.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride involves interaction with specific molecular targets. These targets may include enzymes or receptors that mediate physiological responses. The compound's stereochemistry plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical properties and biological interactions. Key examples include:

Key Observations :

- Fluorine Substitution : The 2,4-difluoro analog () may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

- Methoxy vs. Carboxylic Acid : The methoxy group in improves solubility compared to the carboxylic acid form (), which may form zwitterions, complicating absorption .

Stereochemical Variations

Stereochemistry critically influences biological activity and synthetic utility:

Key Observations :

Functional Group Modifications

Variations in the carboxylate group and pyrrolidine ring substitutions:

Key Observations :

- Methyl Ester vs. Free Acid : The methyl ester in the target compound improves cell permeability compared to the carboxylic acid form (), which is more polar and may require active transport .

- Ethyl Ester Derivative (): Reduced steric hindrance from the ethyl group could alter binding kinetics but offers synthetic flexibility.

Biological Activity

Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound notable for its unique pyrrolidine structure, which includes a methyl ester group and a phenyl substituent. This compound's specific stereochemistry and structural features contribute significantly to its biological activity, making it a candidate for various pharmacological applications.

Structural Characteristics

The compound features the following structural attributes:

- Pyrrolidine Core : A five-membered ring structure that is essential for its biological interactions.

- Chiral Centers : The (3R,4S) configuration indicates the spatial arrangement of atoms, which can profoundly influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways.

- Receptor Interactions : Its unique stereochemistry may enhance selectivity and potency against specific receptors, which is critical in drug design.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Exhibits inhibition of certain enzymes at specific concentrations. | |

| Receptor Binding | Shows potential binding affinity towards various receptors. | |

| Cytotoxicity | Assessed for cytotoxic effects in cell lines; results vary based on concentration. |

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research indicates that this compound can modulate enzyme activity. For instance, studies have demonstrated that at concentrations around 50 μM, the compound significantly inhibits the secretion of certain virulence factors in bacterial models, suggesting potential applications in combating antibiotic resistance .

-

Pharmacological Potential :

- The compound has been investigated as a scaffold for drug development due to its ability to interact with multiple biological targets. Its structural analogs have shown varying degrees of biological activity, indicating that modifications to the core structure can lead to enhanced therapeutic effects .

- Toxicological Assessments :

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride | Contains a fluorine atom instead of a methyl group | Potentially enhanced reactivity due to fluorine |

| Rac-methyl(3R,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride | Different stereochemistry at one chiral center | May exhibit different biological activity |

| Methyl (2S,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate | Contains a fluorophenyl group and different chiral centers | Unique pharmacological properties due to structural differences |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions affect diastereomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution of racemic mixtures or stereoselective catalysis. For example, Enamine Ltd's Building Blocks Catalogue (2020) highlights the use of tert-butyl carbamate-protected intermediates to preserve stereochemical integrity during coupling reactions . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization, as evidenced by similar pyrrolidine derivatives requiring low temperatures (<0°C) and anhydrous solvents to maintain >99% enantiomeric excess (ee) . Post-synthesis, diastereomeric ratios are validated via chiral HPLC.

Q. How should researchers characterize the compound’s stereochemical integrity using NMR and HPLC?

- Methodological Answer : Combine H NMR with chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers. For HPLC, use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases containing additives like diethylamine to enhance resolution. A Certificate of Analysis for a related pyrrolidine hydrochloride (98.7% purity by HPLC) demonstrated concordance between NMR integration (0.2% acetone impurity) and LC/MS data, ensuring stereochemical consistency .

Q. What purity standards and analytical techniques are critical for this compound in pharmaceutical research?

- Methodological Answer : Purity ≥98% (by HPLC) and ee ≥99% are typical benchmarks, as seen in intermediates for kinase inhibitors like Upadacitinib . Use orthogonal methods:

- HPLC : Reverse-phase C18 columns with UV detection at 206–220 nm.

- Mass spectrometry : Confirm molecular ion peaks ([M+H]) and isotopic patterns.

- Elemental analysis : Validate chloride content in hydrochloride salts .

Advanced Research Questions

Q. How can advanced chiral analysis resolve discrepancies between HPLC retention data and NMR-based stereochemical assignments?

- Methodological Answer : Discrepancies often arise from co-eluting impurities or solvent effects. For example, a study on a pyrrolidine derivative detected 0.2% acetone via NMR but not HPLC, highlighting the need for complementary techniques . Use 2D NMR (e.g., NOESY) to confirm spatial proximity of stereogenic centers and compare retention times with authentic standards. Adjust mobile phase pH to deconvolute overlapping peaks .

Q. What strategies are effective for impurity profiling and structural elucidation in batches of this compound?

- Methodological Answer : Perform forced degradation studies (e.g., heat, light, acidic/basic conditions) to identify potential impurities. LC/MS/MS and high-resolution mass spectrometry (HRMS) can elucidate degradation products. For example, Oseltamivir impurity studies used HRMS to differentiate diastereomers with mass accuracy <2 ppm . Isolate impurities via preparative HPLC and characterize using C NMR and X-ray crystallography .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect decomposition?

- Methodological Answer : Stability studies for related hydrochlorides recommend storage at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation . Monitor stability via:

- Accelerated aging : 40°C/75% relative humidity for 6 months.

- HPLC-UV : Track peak area changes for degradants.

- Karl Fischer titration : Quantify moisture uptake, which accelerates decomposition .

Q. What comparative studies exist between this compound and its structural analogs (e.g., bromo- or fluoro-substituted derivatives)?

- Methodological Answer : Analog studies (e.g., 4-fluoro-phenylpiperidine derivatives) show that electron-withdrawing substituents (e.g., Br, F) increase metabolic stability but reduce solubility. Use comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity . Solubility assays in simulated gastric fluid (pH 1.2–3.0) and PBS (pH 7.4) provide insights into formulation challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.